2-Amino-4-propan-2-ylsulfonylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .Scientific Research Applications
Chemical Synthesis Applications
Sequential Annulation Reactions : Prop-2-ynylsulfonium salts, related to the sulfonamide chemistry of 2-Amino-4-propan-2-ylsulfonylbutanamide, have been utilized in sequential [1 + 4]- and [2 + 3]-annulation reactions with sulfonyl-protected o-amino aromatic aldimines to produce hexahydropyrrolo[3,2-b]indoles. This showcases the compound's potential in creating complex heterocyclic structures (Penghao Jia et al., 2017).
Cycloaddition Reactions : Similarly, prop-2-ynylsulfonium salts have been employed in [3 + 2]-annulation reactions to afford hydroindol-5-ones with a methylthio group, demonstrating the versatility of sulfonamide derivatives in synthesizing organosulfur compounds (Penghao Jia et al., 2017).
Pharmacological Applications
- Kappa-Opioid Receptor Antagonists : Compounds structurally related to 2-Amino-4-propan-2-ylsulfonylbutanamide have been investigated for their high affinity and selectivity towards kappa-opioid receptors (KORs), indicating potential applications in treating depression and addiction disorders (S. Grimwood et al., 2011).
Corrosion Inhibition
- Corrosion Inhibitors : Novel amino acids based on imidazolium zwitterions, which share functional groups with 2-Amino-4-propan-2-ylsulfonylbutanamide, have been synthesized and shown to act as effective corrosion inhibitors for mild steel, highlighting the compound's potential application in materials science (V. Srivastava et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-propan-2-ylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3S/c1-5(2)13(11,12)4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKUGIYWGOSVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCC(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.